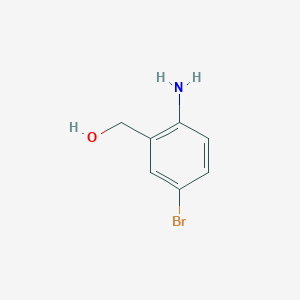

(2-Amino-5-bromophenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-amino-5-bromophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCWZYRWKSOYGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301305646 | |

| Record name | 2-Amino-5-bromobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20712-12-3 | |

| Record name | 2-Amino-5-bromobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20712-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-bromobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-amino-5-bromophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical and Chemical Properties of (2-Amino-5-bromophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-5-bromophenyl)methanol, a substituted aromatic alcohol, serves as a valuable building block in synthetic organic and medicinal chemistry. Its bifunctional nature, possessing both an amino and a hydroxyl group, coupled with the presence of a bromine atom, allows for diverse chemical modifications. This makes it a key intermediate in the synthesis of various heterocyclic compounds and complex molecular scaffolds with potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its characterization, and its application in the synthesis of bioactive molecules.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. A summary of these properties is presented in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 20712-12-3 | [1] |

| Molecular Formula | C₇H₈BrNO | [1] |

| Molecular Weight | 202.05 g/mol | [1] |

| Appearance | Light brown to brown solid | [1] |

| Melting Point | 112-113 °C | [1] |

| Boiling Point | 344.2±42.0 °C (Predicted) | |

| Solubility | Data not available | |

| pKa | 13.99±0.10 (Predicted, acidic - alcohol) | |

| LogP | 1.5236 (Predicted) | |

| Purity | Typically ≥98% | [1] |

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of the physical and chemical properties of a compound. The following sections outline standard protocols for key analytical techniques.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of 2-amino-5-bromobenzoic acid.

Procedure:

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), suspend 2-amino-5-bromobenzoic acid in anhydrous tetrahydrofuran (THF).

-

Cool the suspension in an ice bath.

-

Slowly add a solution of a suitable reducing agent, such as borane-THF complex, to the cooled suspension with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, carefully quench the reaction by the slow addition of water, while maintaining cooling with an ice bath.

-

Extract the product into an organic solvent, such as ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain pure this compound.

References

(2-Amino-5-bromophenyl)methanol molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of (2-Amino-5-bromophenyl)methanol, a key building block in organic and medicinal chemistry. While noted for its potential in exploring novel pharmacological pathways, specific biological activities and signaling pathway engagements are not extensively documented in publicly available literature. This document outlines its chemical characteristics and provides detailed experimental protocols for its synthesis and characterization.

Molecular Structure and Properties

This compound is a substituted benzyl alcohol derivative. The structure consists of a benzene ring substituted with an amino group (-NH₂), a bromomethyl group (-CH₂OH), and a bromine atom (-Br) at positions 2, 1, and 5, respectively.

Chemical Structure:

Physicochemical and Identification Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 202.05 g/mol | [1][2][3] |

| Molecular Formula | C₇H₈BrNO | [2][3] |

| CAS Number | 20712-12-3 | [1][3] |

| Melting Point | 112-113 °C | [2] |

| Appearance | Light brown to brown solid | [2] |

| Purity | ≥97% | [2][4] |

| IUPAC Name | This compound | |

| SMILES | NC1=CC=C(Br)C=C1CO | |

| InChI Key | GDCWZYRWKSOYGQ-UHFFFAOYSA-N | [4] |

| Storage Conditions | 2-8°C, Keep in dark place, sealed in dry | [4] |

Experimental Protocols

This section provides a detailed methodology for the synthesis and subsequent characterization of this compound.

Synthesis Protocol: Reduction of 2-Amino-5-bromobenzoic Acid

A common and effective method for synthesizing this compound is the reduction of 2-amino-5-bromobenzoic acid using a borane tetrahydrofuran complex.[1]

Materials:

-

2-amino-5-bromobenzoic acid (10 g, 46.3 mmol)

-

Anhydrous tetrahydrofuran (THF) (100 mL)

-

Borane tetrahydrofuran solution (1 M in THF, 231 mL, 231 mmol)

-

Ethyl acetate

-

Deionized water

-

Sodium hydride solution (aqueous, saturated)

-

Anhydrous sodium sulfate

-

500 mL reaction vessel

-

Ice bath

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

Add 2-amino-5-bromobenzoic acid (10 g, 46.3 mmol) to a 500 mL reaction vessel and dissolve it in 100 mL of anhydrous THF.[1]

-

Establish an inert atmosphere in the vessel using nitrogen or argon.[1]

-

Cool the reaction mixture in an ice bath.

-

Slowly add the borane tetrahydrofuran solution (1 M, 231 mL) dropwise to the cooled reaction mixture. Maintain the temperature during addition.[1]

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight.[1]

-

Upon reaction completion (monitored by TLC), cool the mixture again in an ice bath and slowly add 150 mL of water to quench the reaction.[1]

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water and a saturated sodium hydride solution.[1]

-

Dry the organic layer over anhydrous sodium sulfate.[1]

-

Remove the solvent by evaporation under reduced pressure to yield the final product, this compound, as a solid.[1]

Characterization Protocol

To confirm the identity and purity of the synthesized this compound, the following standard characterization techniques should be employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The expected spectrum should show distinct peaks corresponding to the aromatic protons, the benzylic methylene protons (-CH₂OH), the hydroxyl proton (-OH), and the amine protons (-NH₂). The integration of these peaks should correspond to the number of protons in each environment.

-

¹³C NMR: The spectrum should reveal seven distinct carbon signals corresponding to the seven carbon atoms in the molecule.

2. Mass Spectrometry (MS):

-

Utilize a technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). The resulting spectrum should display a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight of 202.05 g/mol . The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units for ⁷⁹Br and ⁸¹Br) should be clearly visible.

3. Infrared (IR) Spectroscopy:

-

Analyze the sample using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum should exhibit characteristic absorption bands:

-

A broad peak around 3400-3200 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.

-

Peaks in the 3000-3100 cm⁻¹ range for aromatic C-H stretching.

-

A strong peak around 1000-1050 cm⁻¹ for the C-O stretching of the primary alcohol.

-

4. Melting Point Analysis:

-

Measure the melting point of the purified solid. The obtained value should be sharp and consistent with the literature value of 112-113 °C, indicating high purity.[2]

Workflow and Pathway Visualization

The following diagram illustrates the logical workflow for the synthesis and purification of this compound as described in the experimental protocol.

Caption: Synthesis and purification workflow for this compound.

References

Solubility Profile of (2-Amino-5-bromophenyl)methanol: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (2-Amino-5-bromophenyl)methanol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct quantitative solubility data, this document compiles qualitative information for the target compound and quantitative data for structurally similar molecules to provide a predictive framework for its behavior in various organic solvents. Furthermore, a detailed experimental protocol for determining thermodynamic solubility using the established shake-flask method is presented, alongside a visual workflow to guide researchers in their laboratory practices. This guide is intended for researchers, scientists, and drug development professionals to facilitate formulation studies and process development involving this compound.

Introduction

This compound is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its solubility in different organic solvents is a critical physicochemical parameter that influences reaction kinetics, purification strategies, and the formulation of the final active pharmaceutical ingredient (API). A thorough understanding of its solubility profile is therefore essential for efficient and scalable drug development processes. This guide addresses the current knowledge gap by providing available solubility data and a robust experimental protocol for its determination.

Solubility Data

Qualitative Solubility of this compound

Based on available information, the solubility of this compound has been described as follows:

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| Methanol | Slightly Soluble |

This qualitative data indicates that while the compound has some affinity for polar aprotic and protic solvents, it is not freely soluble.

Quantitative Solubility of Structurally Related Compounds

To further inform formulation decisions, the following table summarizes the quantitative solubility of key structural analogs of this compound. These compounds share either the aminobenzyl alcohol core or the bromobenzyl alcohol moiety.

| Compound | Solvent | Solubility | Temperature (°C) |

| (2-Aminophenyl)methanol[1] | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified |

| 4-Bromobenzyl alcohol[2] | Water | 2200 mg/L | 20 |

| Benzyl alcohol[3] | Water | ~4 g/100 mL | Room Temperature |

| Benzyl alcohol[3] | Ethanol | Highly Soluble | Not Specified |

| Benzyl alcohol[3] | Acetone | Highly Soluble | Not Specified |

| Benzyl alcohol[3] | Chloroform | Highly Soluble | Not Specified |

| Benzyl alcohol[3] | Diethyl ether | Highly Soluble | Not Specified |

| (4-aminophenyl)methanol[4] | Alcohol | Soluble | Not Specified |

| (4-aminophenyl)methanol[4] | Ether | Soluble | Not Specified |

| (4-aminophenyl)methanol[4] | Benzene | Soluble | Not Specified |

| (4-aminophenyl)methanol[4] | Water | Partially Soluble | Not Specified |

This comparative data suggests that the amino group and the hydroxyl group contribute significantly to solubility in polar solvents. The presence of the bromine atom is expected to decrease aqueous solubility and enhance solubility in less polar organic solvents.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[5] The following protocol provides a detailed methodology for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide, ethyl acetate, etc.)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or on a magnetic stirrer. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[6][7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent used for the solubility test or the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the specific solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Method Validation

It is essential to validate the analytical method for accuracy, precision, linearity, and specificity for this compound to ensure reliable solubility data.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: General workflow for solubility determination using the shake-flask method.

Conclusion

While direct quantitative solubility data for this compound remains scarce, this guide provides a valuable resource for researchers and formulation scientists. The qualitative data, in conjunction with quantitative data from structural analogs, offers a solid foundation for predicting its solubility behavior. The detailed shake-flask protocol presented herein provides a standardized methodology for obtaining reliable and reproducible solubility data, which is indispensable for the successful development of pharmaceutical products containing this important intermediate. It is recommended that researchers perform solubility studies in a range of pharmaceutically relevant solvents to build a comprehensive solubility profile for this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. 4-Bromobenzyl alcohol | C7H7BrO | CID 70119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. (4-aminophenyl)methanol [chembk.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. enamine.net [enamine.net]

An In-depth Technical Guide on the Physical Properties of (2-Amino-5-bromophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of (2-Amino-5-bromophenyl)methanol, with a focus on its melting and boiling points. This document is intended to serve as a valuable resource for professionals in research and development who require accurate physical data and standardized experimental protocols.

Core Physical Properties

This compound is a solid, light brown to brown compound at room temperature. Its key physical data are summarized in the table below for quick reference and comparison.

| Property | Value | Source |

| Melting Point | 112-113 °C | |

| Boiling Point | Data not available | |

| Molecular Formula | C₇H₈BrNO | |

| Molecular Weight | 202.05 g/mol | |

| Appearance | Light brown to brown solid |

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The following sections detail the standardized experimental methodologies for these measurements.

The melting point of this compound can be determined using the capillary method with a calibrated melting point apparatus.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

This compound, finely powdered

-

Spatula

-

Watch glass

Procedure:

-

Sample Preparation: A small amount of finely powdered this compound is placed on a clean, dry watch glass. The open end of a capillary tube is pressed into the powder.

-

Packing the Sample: The capillary tube is gently tapped on a hard surface to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation: The apparatus is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise determination (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range. For a pure compound, this range is typically narrow.

Apparatus and Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

This compound sample

-

Bunsen burner or other heat source

-

Stand and clamps

Procedure:

-

Sample Preparation: A small amount (approximately 0.5 mL) of the substance would be placed in the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube.

-

Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then clamped within a Thiele tube filled with mineral oil.

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. This is the point where the vapor pressure of the substance equals the atmospheric pressure.

Workflow for Physical Property Determination

The logical flow for determining the physical properties of a compound like this compound is depicted in the following diagram. This workflow ensures a systematic approach from sample acquisition to final data reporting.

Caption: Workflow for determining the physical properties of a chemical compound.

This guide provides the essential data and methodologies for understanding and verifying the physical properties of this compound. Adherence to these standardized protocols is fundamental for ensuring data accuracy and reproducibility in a research and development setting.

Spectroscopic Data and Experimental Protocols for (2-Amino-5-bromophenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2-Amino-5-bromophenyl)methanol, a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is critical for compound verification, quality control, and further research and development.

Spectroscopic Data Summary

The spectroscopic data for this compound (C₇H₈BrNO, Molar Mass: 202.05 g/mol ) are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.23 - 7.18 | Multiplet | 2H | Ar-H |

| 6.58 | Doublet | 1H | Ar-H |

| 4.55 | Singlet | 2H | -CH₂- |

| 4.1 (approx.) | Broad Singlet | 2H | -NH₂ |

| 1.9 (approx.) | Singlet | 1H | -OH |

Solvent: Chloroform-d (CDCl₃) Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 145.9 | Ar-C-NH₂ |

| 132.9 | Ar-C |

| 130.3 | Ar-C |

| 126.9 | Ar-C |

| 118.0 | Ar-C |

| 109.4 | Ar-C-Br |

| 64.2 | -CH₂- |

Solvent: Chloroform-d (CDCl₃) Spectrometer Frequency: 101 MHz

Table 3: Infrared (IR) Spectroscopy Peak List

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3471, 3383 | N-H stretch (primary amine) |

| 3300 - 3400 (broad) | O-H stretch (alcohol) |

| ~3050 | C-H stretch (aromatic) |

| ~2900 | C-H stretch (aliphatic) |

| ~1620 | N-H bend (primary amine) |

| ~1490 | C=C stretch (aromatic ring) |

| ~1250 | C-N stretch (aromatic amine) |

| ~1050 | C-O stretch (primary alcohol) |

| ~810 | C-H bend (aromatic, out-of-plane) |

| ~550 | C-Br stretch |

Sample Preparation: KBr Pellet or Thin Film

Table 4: Mass Spectrometry (MS) Data

| m/z | Ion Type |

| 201/203 | [M]⁺ (Molecular ion peak, bromine isotopes) |

| 184/186 | [M-OH]⁺ |

| 172/174 | [M-CH₂OH]⁺ |

| 122 | [M-Br]⁺ |

| 93 | [C₆H₅NH₂]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Instrumentation:

-

400 MHz NMR Spectrometer (e.g., Bruker Avance)

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (zg30)

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 20 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (zgpg30)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.2 s

-

Spectral Width: 240 ppm

-

Temperature: 298 K

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

-

FTIR Spectrometer (e.g., PerkinElmer Spectrum Two) with a KBr press or ATR accessory.

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet-forming die.

-

Apply pressure (approximately 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Background: A spectrum of a pure KBr pellet is recorded as the background and automatically subtracted from the sample spectrum.

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

Mass Spectrometer with an Electron Ionization (EI) source (e.g., Agilent GC-MS system).

Sample Introduction:

-

The sample is introduced via a direct insertion probe or through a gas chromatograph (GC) inlet. If using GC, a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate is injected.

Acquisition Parameters (EI Mode):

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Mass Range: m/z 40 - 400

-

Scan Speed: 1000 amu/s

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which will appear as a pair of peaks due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which provides structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

A Technical Guide to (2-Amino-5-bromophenyl)methanol: Properties, Suppliers, and Synthetic Applications in Quinazoline Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Amino-5-bromophenyl)methanol, a key starting material in synthetic organic chemistry, particularly in the development of pharmacologically active compounds. This document details its physicochemical properties, lists commercial suppliers for 98% purity, and presents a detailed experimental protocol for its application in the synthesis of quinazoline derivatives. Furthermore, it illustrates a key biological signaling pathway relevant to the application of these derivatives.

Physicochemical Properties and Supplier Information

This compound is a commercially available reagent crucial for the synthesis of various heterocyclic compounds. Its key properties are summarized below, along with a list of commercial suppliers providing the compound at 98% purity.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 20712-12-3 | [1] |

| Molecular Formula | C₇H₈BrNO | [1] |

| Molecular Weight | 202.05 g/mol | [1] |

| Appearance | Light brown to brown solid | |

| Melting Point | 112-113 °C | |

| Purity | 98% | |

| MDL Number | MFCD08234509 |

Table 2: Commercial Suppliers of this compound (98% Purity)

| Supplier | Product Code/CAS No. | Additional Information |

| Sigma-Aldrich | CAS: 20712-12-3 | Available through Aldrich Partner. |

| CymitQuimica | CAS: 20712-12-3 | Offers various quantities. |

| Apollo Scientific | - | Brand available through CymitQuimica. |

| Capot Chemical | Catalog No: 65896 | Provides product specifications.[2] |

| Santa Cruz Biotechnology | CAS: 20712-12-3 | For research use only.[1] |

Synthetic Applications and Experimental Protocols

This compound is a valuable precursor for the synthesis of 6-bromo-substituted quinazolines. These compounds are of significant interest in medicinal chemistry due to their potential as inhibitors of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.[3][4]

Experimental Protocol: Synthesis of 2-Substituted-6-bromoquinazolines

This protocol describes a general and efficient copper-catalyzed cascade reaction for the synthesis of 2-substituted quinazolines from (2-aminophenyl)methanols and aldehydes.[5]

Materials:

-

This compound

-

Substituted aldehyde (e.g., benzaldehyde)

-

Cerium nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

-

Ammonium chloride (NH₄Cl)

-

Solvent (e.g., Toluene)

-

Standard laboratory glassware for organic synthesis

-

Heating and stirring apparatus

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

-

To a solution of this compound (1.0 mmol) and a substituted aldehyde (1.2 mmol) in a suitable solvent such as toluene (5 mL), add cerium nitrate hexahydrate (10 mol%) and ammonium chloride (1.0 mmol).

-

The reaction mixture is stirred and heated at 110 °C.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-substituted-6-bromoquinazoline.

-

The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Visualizing Synthetic and Biological Pathways

The following diagrams illustrate the experimental workflow for the synthesis of 6-bromo-quinazolines and the associated EGFR signaling pathway, a key target for these compounds.

References

safe handling and storage procedures for (2-Amino-5-bromophenyl)methanol

An In-depth Technical Guide to the Safe Handling and Storage of (2-Amino-5-bromophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling protocols, and storage procedures for this compound (CAS No: 20712-12-3). The information is intended to minimize risks and ensure the safety of laboratory personnel.

Chemical and Physical Properties

This compound is a chemical compound used in organic synthesis.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₈BrNO[2][3][4] |

| Molecular Weight | 202.05 g/mol [2][3] |

| Appearance | Light brown to brown solid[2] |

| Purity | ≥98%[2][5][6] |

| Melting Point | 112-113°C[2] |

| CAS Number | 20712-12-3[3][4][5] |

Hazard Identification and Safety Information

This compound is classified as harmful and an irritant.[2] Appropriate precautions must be taken to avoid exposure.

Table 2: Hazard and Precautionary Statements

| Category | Code | Statement |

| GHS Pictogram | GHS07 |

|

| Signal Word | Warning[5] | |

| Hazard Statements | H302 | Harmful if swallowed.[5] |

| H315 | Causes skin irritation.[2] | |

| H319 | Causes serious eye irritation.[2] | |

| H335 | May cause respiratory irritation.[2] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

Safe Handling and Experimental Protocols

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls

-

Ventilation: Use only in a chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety glasses or goggles.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin contact.

-

Body Protection: Wear a lab coat or other appropriate protective clothing to prevent skin exposure.

General Hygiene Practices

-

Handle in accordance with good industrial hygiene and safety practices.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in laboratory areas.

Accidental Release Measures

-

Spill Cleanup: In case of a spill, vacate the area and ensure adequate ventilation. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Fire Fighting: Use dry powder, carbon dioxide, or chemical foam to extinguish fires. Firefighters should wear a self-contained breathing apparatus and full protective gear.

First Aid Procedures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Storage Procedures

Proper storage is crucial to maintain the stability and integrity of this compound.

-

General Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

-

Temperature: Keep refrigerated at 2-8°C for long-term storage.[5]

-

Light and Air Sensitivity: The compound is light-sensitive.[2] Store in a dark place.[5] It is recommended to store under an inert atmosphere, such as Argon.[2]

-

Container: Keep the container sealed in a dry place.

Logical Workflow for Safe Chemical Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Logical workflow for the safe handling of laboratory chemicals.

References

(2-Amino-5-bromophenyl)methanol: A Comprehensive Safety and Handling Guide for Research Professionals

An In-depth Technical Review of Safety Data for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety information for (2-Amino-5-bromophenyl)methanol, a chemical intermediate utilized in various research and development applications. The following sections consolidate available data on its hazards, handling, and toxicological profile to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a light brown to brown solid.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 20712-12-3 | [2][3] |

| Molecular Formula | C₇H₈BrNO | [1][3] |

| Molecular Weight | 202.05 g/mol | [1][3] |

| Appearance | Light brown to brown solid | [1] |

| Melting Point | 112-113 °C | [1] |

| Purity | Typically >90-98% | [1][2][4] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |

| Skin Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation | Warning | GHS07 |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Warning | GHS07 |

This table is a compilation of data from multiple sources.[1][2][5]

Handling, Storage, and First Aid

3.1. Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, appropriate personal protective equipment should be worn at all times when handling this compound. This includes:

-

Eye Protection: Safety glasses or goggles.[6]

-

Skin and Body Protection: A laboratory coat and appropriate protective clothing.[1][6]

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[6]

Avoid breathing dust, vapor, mist, or gas.[6] Avoid contact with skin and eyes.[6][7]

3.2. Storage Conditions

Proper storage is crucial to maintain the integrity and stability of the compound and to prevent accidents. Recommended storage conditions are as follows:

-

Store in a cool, well-ventilated area.[1]

-

Keep the container tightly closed and sealed in a dry place.[1][2][6]

-

Protect from light as the compound is light-sensitive.[1]

-

For long-term storage, some suppliers recommend storing under an inert atmosphere, such as argon, and at temperatures between 2-8°C.[1][2]

3.3. First Aid Measures

In case of exposure, the following first aid measures should be taken:

-

After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

-

After Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

After Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]

Toxicological Information

4.1. Potential Metabolic Pathway and Toxicity

The chemical structure of this compound includes a methanol group attached to a phenyl ring. This suggests a potential metabolic pathway analogous to that of methanol. In the body, methanol is metabolized by alcohol dehydrogenase to formaldehyde, which is then converted by aldehyde dehydrogenase to formic acid.[8] The accumulation of formic acid is a primary contributor to the systemic toxicity of methanol, leading to metabolic acidosis and cellular damage.[9][10]

Caption: Postulated metabolic pathway of this compound.

This proposed pathway suggests that the toxicity of this compound may be linked to its metabolites. Researchers should handle this compound with the understanding that it could potentially form toxic byproducts in vivo.

Experimental Protocols for Hazard Assessment

The GHS classifications for skin and eye irritation are determined by standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

5.1. OECD 404: Acute Dermal Irritation/Corrosion

This test guideline is used to assess the potential of a substance to cause skin irritation or corrosion. The general workflow is as follows:

Caption: Workflow for OECD 404 Acute Dermal Irritation/Corrosion Test.

The test involves applying a single dose of the substance to the skin of an experimental animal, typically an albino rabbit.[1] The skin is then observed for signs of erythema (redness) and edema (swelling) over a period of up to 14 days.[1][11] The severity and reversibility of these effects determine the classification of the substance.[1]

5.2. OECD 405: Acute Eye Irritation/Corrosion

This guideline evaluates the potential of a substance to cause eye irritation or damage. The protocol is summarized below:

Caption: Workflow for OECD 405 Acute Eye Irritation/Corrosion Test.

A single dose of the test substance is applied to one eye of an experimental animal, with the other eye serving as a control.[2] The eyes are examined for lesions of the cornea, iris, and conjunctiva at specified intervals.[2] The severity and persistence of these lesions determine the substance's classification for eye irritation or serious eye damage.[2][3]

Conclusion

This compound is a hazardous chemical that requires careful handling and adherence to strict safety protocols. The primary risks are skin, eye, and respiratory irritation, as well as potential acute oral toxicity. While specific toxicological data is limited, its structural similarity to methanol suggests a potential for metabolic activation to toxic byproducts. Researchers and drug development professionals must utilize appropriate personal protective equipment, ensure proper storage, and be prepared to implement first aid measures in case of exposure. The information presented in this guide is intended to promote a culture of safety in the laboratory and to provide a comprehensive understanding of the potential hazards associated with this compound.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 4. ecetoc.org [ecetoc.org]

- 5. Acute eye irritation/corrosion- 405 | PPTX [slideshare.net]

- 6. N/A|(2-amino-5-bromophenyl)(phenyl)methanol|BLD Pharm [bldpharm.com]

- 7. Acute skin Irritation-corrosion test. OECD 404: 2015. - IVAMI [ivami.com]

- 8. Case Report: Early Recognition, Treatment, and Occupational Safety Protection are Crucial for Methanol Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methanol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. biojournals.us [biojournals.us]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Rising Potential of (2-Amino-5-bromophenyl)methanol Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-5-bromophenyl)methanol and its derivatives are emerging as a significant scaffold in medicinal chemistry. The presence of an amino group, a bromo substituent, and a benzyl alcohol moiety provides a unique combination of electronic and steric properties, making these compounds attractive candidates for the development of novel therapeutic agents. This technical guide consolidates the current understanding of the potential biological activities of this class of compounds, with a focus on their anticancer and antimicrobial properties. While direct experimental data on this compound derivatives is limited, this document draws upon structure-activity relationships of closely related analogs to provide insights into their potential efficacy and mechanisms of action. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided to facilitate further research and development in this promising area.

Introduction: The Therapeutic Promise of Substituted Benzyl Alcohols

The benzyl alcohol scaffold is a versatile building block in the design of bioactive molecules. Strategic substitution on the phenyl ring can significantly modulate the pharmacological properties of these compounds. The introduction of an amino group can enhance interactions with biological targets through hydrogen bonding, while halogen substituents, such as bromine, can increase lipophilicity, metabolic stability, and binding affinity. This guide focuses on the therapeutic potential of this compound derivatives, a class of compounds that combines these key structural features.

Potential Biological Activities

While comprehensive biological screening of a wide range of this compound derivatives is not yet extensively reported in the literature, preliminary studies on analogous compounds suggest significant potential in several therapeutic areas.

Anticancer Activity

Derivatives of 2-aminobenzoyl compounds have demonstrated notable anticancer properties, acting as antimitotic agents and inhibitors of P-glycoprotein (P-gp), a key factor in multidrug resistance. Although direct data for this compound derivatives is scarce, the antiproliferative activity of structurally related brominated compounds against various cancer cell lines suggests that this class of molecules warrants further investigation as potential oncologic therapeutics.

Table 1: In Vitro Anticancer Activity of Structurally Related Brominated Aromatic Compounds

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Analog 1 (A 2-(4-bromobenzyl) tethered pyrimidine) | FaDu (Head and Neck) | 1.73 | [1] |

| Analog 2 (A brominated coelenteramine) | MCF-7 (Breast) | >100 | [2] |

| Analog 2 (A brominated coelenteramine) | PC-3 (Prostate) | >100 | [2] |

| Analog 3 (A brominated biphenyl compound) | Melanoma Cell Lines | 1.7 - 2.0 | [3] |

Note: The compounds listed are structurally related analogs and not direct derivatives of this compound. This data is presented to indicate the potential for anticancer activity within this class of brominated aromatic compounds.

Antimicrobial Activity

Halogenated compounds are known to possess significant antimicrobial properties. The presence of a bromine atom in the this compound scaffold suggests a potential for antibacterial and antifungal activity. Studies on related halogenated benzylamine and thiazole derivatives have shown promising results against a range of pathogens, including multidrug-resistant strains.

Table 2: In Vitro Antimicrobial Activity of Structurally Related Halogenated Compounds

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Halogenated Phenols | Staphylococcus aureus | 5 | |

| Brominated Coelenteramines | Not Reported | Not Reported | [2] |

| Halogenated Peptoids | Gram-positive bacteria | Not specified |

Note: The compounds listed are from broader classes of halogenated compounds and are intended to illustrate the general antimicrobial potential of such structures.

Experimental Protocols

To facilitate further research into the biological activities of this compound derivatives, detailed protocols for their synthesis and in vitro evaluation are provided below.

General Synthesis of this compound Derivatives

A representative synthetic route to this compound derivatives involves the reduction of the corresponding aldehyde or ester. Further derivatization can be achieved through reactions targeting the amino or hydroxyl groups.

Scheme 1: General Synthetic Pathway

Caption: General synthesis of this compound derivatives.

Experimental Procedure (Example: Reduction of 2-Amino-5-bromobenzaldehyde):

-

Dissolve 2-amino-5-bromobenzaldehyde (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Workflow for MTT Assay

Caption: Workflow for determining anticancer activity using the MTT assay.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Antimicrobial Activity: Kirby-Bauer Disk Diffusion Test

This method assesses the susceptibility of bacteria to the test compounds.

Workflow for Kirby-Bauer Test

Caption: Workflow for the Kirby-Bauer disk diffusion antimicrobial test.

Detailed Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate.

-

Disc Application: Aseptically place paper discs impregnated with known concentrations of the test compounds onto the agar surface. Include a solvent control disc and a positive control antibiotic disc.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each disc. The size of the zone indicates the susceptibility of the bacterium to the compound.

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound derivatives are yet to be elucidated, insights can be drawn from related compounds.

Anticancer Mechanisms

Many benzylamine derivatives exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. Potential pathways that could be affected by this compound derivatives include:

-

MAPK/ERK Pathway: This pathway is crucial for cell growth and proliferation, and its inhibition is a common strategy in cancer therapy.

-

PI3K/Akt/mTOR Pathway: This pathway plays a central role in cell survival, growth, and metabolism.

-

Apoptosis Pathways: Induction of apoptosis (programmed cell death) is a hallmark of effective anticancer agents. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Potential Anticancer Signaling Pathways

Caption: Potential signaling pathways modulated by the derivatives.

Antimicrobial Mechanisms

The antimicrobial action of halogenated compounds often involves the disruption of microbial cell membranes and the inhibition of essential enzymes. The lipophilic nature of the bromo-substituted phenyl ring in this compound derivatives may facilitate their entry into microbial cells, where they can interfere with vital cellular processes.

Conclusion and Future Directions

This compound and its derivatives represent a promising, yet underexplored, class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The structure-activity relationships of related compounds strongly suggest that this scaffold is a valuable starting point for medicinal chemistry campaigns.

Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of this compound derivatives. High-throughput screening against a panel of cancer cell lines and microbial strains will be crucial for identifying lead compounds. Subsequent mechanistic studies will then be necessary to elucidate their precise molecular targets and signaling pathways. The experimental protocols provided in this guide offer a solid foundation for researchers to embark on this exciting area of drug discovery.

References

Chemical Stability and Reactivity Profile of (2-Amino-5-bromophenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and reactivity of (2-Amino-5-bromophenyl)methanol, a key intermediate in various synthetic applications. Due to the limited availability of specific stability data for this compound in public literature, this guide integrates known physicochemical properties with inferred stability and reactivity profiles based on analogous compounds, such as other aminobenzyl alcohols and bromoanilines, and established principles of chemical stability testing outlined in ICH guidelines.

Physicochemical and Stability Overview

This compound is a light brown to brown solid.[1] Proper handling and storage are crucial to maintain its integrity. It is noted to be light-sensitive and should be stored in a cool, well-ventilated area in a tightly closed container, preferably under an inert atmosphere like argon.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈BrNO | [1][2][3][4][5][6] |

| Molecular Weight | 202.05 g/mol | [1][2][3][4][5][6] |

| Appearance | Light brown to brown solid | [1] |

| Melting Point | 112-113 °C | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [7] |

| Storage Conditions | 2-8°C, protect from light, store under inert gas | [1][7][8] |

Chemical Stability Profile

The stability of this compound is primarily influenced by its two functional groups: the primary aromatic amine and the benzylic alcohol. Aromatic amines and benzyl alcohols are susceptible to oxidation, which can be accelerated by exposure to air and light.[9]

Table 2: Inferred Chemical Stability of this compound

| Stress Condition | Predicted Stability | Likely Degradation Products | Rationale |

| Acidic Hydrolysis | Potentially unstable under strong acidic conditions. | Polymerization products | Benzyl alcohols can be prone to polymerization under acidic conditions.[10] |

| Basic Hydrolysis | Likely stable | - | Generally, aromatic amines and benzyl alcohols do not readily hydrolyze under basic conditions. |

| Oxidation | Susceptible to oxidation | 2-Amino-5-bromobenzaldehyde, 2-Amino-5-bromobenzoic acid, and polymeric materials. | The benzylic alcohol can be oxidized to the corresponding aldehyde and further to the carboxylic acid. The amino group is also susceptible to oxidation.[9][10] |

| Thermal Degradation | Likely to decompose at elevated temperatures. | Complex mixture including polymeric structures and smaller volatile compounds. | Analogous aminobenzyl alcohols show decomposition starting around 170°C, which may involve intermolecular condensation.[7] |

| Photodegradation | Susceptible to degradation upon exposure to light. | Oxidized and polymerized products. | The compound is known to be light-sensitive.[1] Many aniline derivatives discolor upon exposure to light due to oxidation.[11] |

Reactivity Profile

The reactivity of this compound is characterized by the nucleophilicity of the primary amine and the reactivity of the benzylic alcohol. The amino group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions.[1]

Table 3: Predicted Reactivity of this compound

| Reagent Class | Type of Reaction | Expected Products | Comments |

| Acids | Salt formation | Ammonium salts | The basic amino group readily reacts with acids. |

| Alkyl Halides | N-Alkylation | Secondary and tertiary amines | The primary amine acts as a nucleophile.[12][13] |

| Acid Chlorides/Anhydrides | N-Acylation | Amides | A common reaction for primary amines.[14] |

| Aldehydes/Ketones | Imine formation (followed by reduction for reductive amination) | Imines or secondary amines | The nucleophilic amine attacks the carbonyl carbon.[12] |

| Oxidizing Agents | Oxidation | 2-Amino-5-bromobenzaldehyde, 2-Amino-5-bromobenzoic acid | The benzylic alcohol is oxidized.[10][15] |

| Carboxylic Acids | Esterification | Benzyl esters | The benzylic alcohol reacts with carboxylic acids, typically under acidic catalysis.[15][16] |

| Electrophiles | Electrophilic Aromatic Substitution | Substituted this compound | The amino group is an activating, ortho-para director.[1] |

Experimental Protocols for Stability Assessment

The following are detailed, generalized experimental protocols for conducting forced degradation studies on this compound, based on ICH guidelines.[2][17] These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[4] The target degradation is typically 5-20%.[2][18][19]

Hydrolytic Stability

-

Objective: To assess the stability of the compound in aqueous solutions at different pH values.

-

Methodology:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

For acidic hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of approximately 1 mg/mL.

-

For basic hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 1 mg/mL.

-

For neutral hydrolysis, dilute the stock solution with purified water to a final concentration of approximately 1 mg/mL.

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

-

Analyze the samples for the parent compound and any degradation products.

-

Oxidative Stability

-

Objective: To evaluate the susceptibility of the compound to oxidation.

-

Methodology:

-

Dissolve this compound in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3% v/v) to achieve a final drug concentration of approximately 1 mg/mL.

-

Keep the solution at room temperature for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples and quench the reaction if necessary (e.g., with sodium bisulfite).

-

Dilute the samples to a suitable concentration for analysis by HPLC.

-

Analyze for the parent compound and any oxidative degradants.

-

Thermal Stability

-

Objective: To determine the stability of the solid compound at elevated temperatures.

-

Methodology:

-

Place a known amount of solid this compound in a suitable container (e.g., a glass vial).

-

Expose the sample to a high temperature (e.g., 70°C) in a thermostatically controlled oven for a defined period (e.g., 48 hours).

-

At the end of the study, allow the sample to cool to room temperature.

-

Dissolve a known amount of the stressed sample in a suitable solvent.

-

Dilute to a suitable concentration and analyze by HPLC.

-

Photostability

-

Objective: To assess the stability of the compound when exposed to light.

-

Methodology:

-

Expose a sample of solid this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Simultaneously, keep a control sample, protected from light (e.g., wrapped in aluminum foil), under the same temperature and humidity conditions.

-

After the exposure period, dissolve known amounts of both the exposed and control samples in a suitable solvent.

-

Dilute to a suitable concentration and analyze by HPLC.

-

Visualizations

Workflow for Chemical Stability Assessment

Caption: General workflow for assessing the chemical stability of a research compound.

Potential Reactivity Pathways

References

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. biopharminternational.com [biopharminternational.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. jk-sci.com [jk-sci.com]

- 7. benchchem.com [benchchem.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Amine Reactivity [www2.chemistry.msu.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]

- 16. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 17. ijcrt.org [ijcrt.org]

- 18. researchgate.net [researchgate.net]

- 19. pharmtech.com [pharmtech.com]

An In-depth Technical Guide to the Synthesis of (2-Amino-5-bromophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining (2-Amino-5-bromophenyl)methanol, a key building block in the development of various pharmaceutical compounds. This document details three main synthetic pathways, providing in-depth experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication.

Synthesis via Reduction of 2-Amino-5-bromobenzoic acid

One of the most direct and high-yielding methods for the synthesis of this compound is the reduction of 2-Amino-5-bromobenzoic acid. This transformation is typically achieved using a strong reducing agent such as Lithium Aluminum Hydride (LiAlH₄).

Experimental Protocol:

A detailed procedure for the synthesis of this compound from 2-amino-5-bromobenzoic acid is as follows[1][2]:

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve 2-amino-5-bromobenzoic acid (10 g, 46.3 mmol) in 100 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Reduction: Cool the solution in an ice bath. To this, slowly add Lithium Aluminum Hydride (LiAlH₄) in portions.

-

Reaction Progression: After the addition of LiAlH₄, the reaction mixture is gradually warmed to room temperature and stirred overnight.

-

Quenching: Upon completion of the reaction, carefully quench the reaction by the slow addition of water (150 mL) while cooling the flask in an ice bath.

-

Extraction: The resulting mixture is extracted with ethyl acetate. The organic layer is then washed sequentially with water and a sodium hydride solution.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by evaporation under reduced pressure to yield the final product.

Quantitative Data:

| Starting Material | Reducing Agent | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference |

| 2-Amino-5-bromobenzoic acid | LiAlH₄ | Anhydrous THF | Overnight | 0°C to RT | 80-88 | >95 | [1] |

| 2-Amino-5-bromobenzoic acid | LiAlH₄ | Anhydrous THF | Overnight | 0°C to RT | 100 | >98 | [2] |

Synthesis via Reduction of 2-Amino-5-bromobenzaldehyde

Another viable pathway to this compound is through the reduction of the corresponding aldehyde, 2-Amino-5-bromobenzaldehyde. This method typically employs a milder reducing agent like sodium borohydride (NaBH₄), which selectively reduces the aldehyde group.

Experimental Protocol:

The following is a general procedure for the reduction of an aromatic aldehyde using sodium borohydride, adapted for 2-Amino-5-bromobenzaldehyde[3]:

-

Reaction Setup: Dissolve 2-amino-5-bromobenzaldehyde in ethanol in a suitable flask and cool the solution in an ice bath.

-

Reduction: Slowly add sodium borohydride (in excess) to the cooled solution. The reaction is exothermic.

-

Reaction Progression: After the addition is complete, allow the reaction to proceed for approximately 15-30 minutes.

-

Work-up: Add water to the reaction mixture and heat to boiling.

-

Isolation: Cool the solution to room temperature to allow for the crystallization of the product. The crystalline solid is then collected by vacuum filtration.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Quantitative Data:

| Starting Material | Reducing Agent | Solvent | Reaction Time | Temperature | Typical Yield (%) | Purity (%) |

| 2-Amino-5-bromobenzaldehyde | NaBH₄ | Ethanol | 15-30 min | 0°C to RT | 85-95 | >97 |

Note: The yield is an estimated value based on typical sodium borohydride reductions of aromatic aldehydes.

Two-Step Synthesis from 5-Bromo-2-nitrobenzaldehyde

A two-step synthetic route starting from 5-Bromo-2-nitrobenzaldehyde is also a practical approach. This pathway involves the initial reduction of the nitro group to an amine, followed by the reduction of the aldehyde functionality.

Experimental Protocol:

Step 1: Reduction of the Nitro Group

A common method for the reduction of a nitro group in the presence of an aldehyde is catalytic hydrogenation[4]:

-

Reaction Setup: In a high-pressure autoclave, combine 5-bromo-2-nitrobenzaldehyde, a suitable solvent such as methanol, and a catalyst (e.g., 5% Palladium on charcoal).

-

Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas.

-

Reaction Conditions: Maintain the reaction at a controlled temperature and pressure with stirring until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).

-

Isolation: After the reaction, cool the reactor, release the pressure, and filter off the catalyst. The solvent is then removed under reduced pressure to obtain 2-amino-5-bromobenzaldehyde.

Step 2: Reduction of the Aldehyde Group

The resulting 2-amino-5-bromobenzaldehyde is then reduced to the corresponding alcohol using the sodium borohydride method described in the previous section.

Quantitative Data:

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Pressure | Typical Yield (%) (Step 1) |

| 5-Bromo-2-nitrobenzaldehyde | H₂, Pd/C | Methanol | 90 min | 40-90°C | 0.3-0.7 MPa | >90 |

Note: The overall yield for the two-step process will be the product of the yields of the individual steps.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

Caption: Overview of the three primary synthetic routes to this compound.

Experimental Workflow: Route 1

Caption: Experimental workflow for the synthesis from 2-amino-5-bromobenzoic acid.

Experimental Workflow: Route 2

Caption: Experimental workflow for the synthesis from 2-amino-5-bromobenzaldehyde.

Conclusion

This guide has outlined three robust and reliable methods for the synthesis of this compound. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired yield and purity, and the scale of the synthesis. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Methodological & Application

synthesis of (2-Amino-5-bromophenyl)methanol from 2-amino-5-bromobenzoic acid

Introduction

(2-Amino-5-bromophenyl)methanol is a valuable building block in the synthesis of various pharmaceutical and heterocyclic compounds. Its structure, featuring an amino group, a bromine atom, and a primary alcohol on a benzene ring, allows for diverse subsequent chemical modifications. This application note provides a detailed protocol for the synthesis of this compound via the reduction of 2-amino-5-bromobenzoic acid. The presented method utilizes lithium aluminum hydride (LAH), a potent reducing agent capable of selectively reducing the carboxylic acid functionality to a primary alcohol while leaving the amino and bromo groups intact.[1][2][3][4] This protocol is adapted from a reliable and well-established procedure, ensuring high yield and purity of the final product.[5]

Reaction Scheme

2-amino-5-bromobenzoic acid to this compound

Materials and Methods

Materials:

-

2-amino-5-bromobenzoic acid (98%)

-

Lithium aluminum hydride (LAH) powder

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Deionized water

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Brine solution

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Septum and nitrogen inlet

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Experimental Protocol

A detailed, step-by-step protocol for the synthesis of this compound is provided below.[5]

1. Reaction Setup:

-

To a 1-L one-necked round-bottomed flask equipped with a magnetic stir bar, add 2-amino-5-bromobenzoic acid (9.87 g, 45.7 mmol, 1.0 equiv) and 400 mL of dry THF.[5]

-

Fit the flask with a septum and a nitrogen inlet needle to maintain an inert atmosphere.[5]

-

Cool the resulting solution in an ice bath.[5]

2. Addition of Reducing Agent:

-

While stirring and under a nitrogen atmosphere, add lithium aluminum hydride (5.00 g, 132 mmol, 2.9 equiv) portion-wise (in 0.5 g portions) over a period of 1 hour.[5] This is done by briefly removing the septum for each addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 20 hours).[5]

3. Reaction Work-up and Quenching:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

-

Once the reaction is complete, cool a 2-L Erlenmeyer flask containing 400 mL of ethyl acetate in an ice bath.[5]

-

Slowly pour the crude reaction mixture into the cold ethyl acetate with stirring.[5]

-

Carefully quench the excess LAH by the slow, dropwise addition of 50 mL of water over 30 minutes.[5]

-

Add an additional 450 mL of water and stir the mixture until two distinct layers form (approximately 30 minutes).[5]

4. Extraction and Isolation:

-

Transfer the mixture to a 2-L separatory funnel and separate the layers.[5]

-

Extract the aqueous layer twice with 500 mL portions of ethyl acetate.[5]

-

Combine all the organic layers and wash with 600 mL of brine.[5]

-

Dry the combined organic phase over anhydrous sodium sulfate (100 g) for 30 minutes.[5]

-

Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator (25 °C, 30 mmHg) to yield a light yellow solid.[5]

5. Purification:

-

For purification, dissolve the crude product in a minimum amount of refluxing ethyl acetate (approximately 15 mL) in a 250-mL round-bottomed flask.[5]

-

While stirring and refluxing, add hexanes (approximately 100 mL) over 10 minutes until the product precipitates.[5]

-